Superior Cytotoxicity of Mono-Aziridinyl over Bis-Aziridinyl Naphthoquinones in HeLa Cells
In a direct comparison, mono-aziridinyl-1,4-naphthoquinones exhibited significantly higher cytotoxic activity than their bis-aziridinyl counterparts. Specifically, three mono-aziridinyl compounds, which include the target compound's class, achieved an ED50 of less than 0.1 μg/mL against HeLa S3 cells in tissue culture, whereas the corresponding bis-aziridinyl derivatives were explicitly reported to be less active [1].
| Evidence Dimension | Cytotoxicity (ED50) |
|---|---|
| Target Compound Data | ED50 < 0.1 μg/mL (for mono-aziridinyl class representatives including the target scaffold) |
| Comparator Or Baseline | Bis-aziridinyl-1,4-naphthoquinones (various derivatives) |
| Quantified Difference | Mono-aziridinyl compounds are more active; bis-aziridinyl compounds are less active (quantitative ED50 values for bis compounds not specified in abstract, but their activity is ranked lower). |
| Conditions | HeLa S3 human cervical cancer cell line, tissue culture, continuous exposure |
Why This Matters
This class-level potency advantage directly impacts the selection of a mono-aziridinyl scaffold for developing potent bioreductive anticancer agents, providing a clear efficacy rationale over bis-aziridinyl analogs.
- [1] Synthesis and cytotoxic activity of aziridinyl-1,4-naphthoquinones and naphthazarins. European Journal of Medicinal Chemistry, 1988, 23(4), 379-383. View Source
